Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
Brand Name: Vulcanchem
CAS No.: 36983-35-4
VCID: VC4478852
InChI: InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)C(=O)CC(=O)C1=CC=CO1
Molecular Formula: C10H10O5
Molecular Weight: 210.185

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

CAS No.: 36983-35-4

Cat. No.: VC4478852

Molecular Formula: C10H10O5

Molecular Weight: 210.185

* For research use only. Not for human or veterinary use.

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate - 36983-35-4

Specification

CAS No. 36983-35-4
Molecular Formula C10H10O5
Molecular Weight 210.185
IUPAC Name ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
Standard InChI InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3
Standard InChI Key VIOCWOOZQZAFOR-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)CC(=O)C1=CC=CO1

Introduction

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate typically involves the condensation of 5-methylfurfural with ethyl acetoacetate under acidic or basic conditions. For example, sulfuric acid or sodium hydroxide catalyzes the aldol condensation, cyclization, and esterification steps to yield the target compound. A representative synthesis protocol is as follows:

  • Aldol Condensation: 5-Methylfurfural reacts with ethyl acetoacetate in the presence of a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) to form a β-ketoester intermediate.

  • Cyclization: Intramolecular cyclization under thermal conditions generates the furan-diketone backbone.

  • Esterification: Final esterification with ethanol stabilizes the product, which is purified via distillation or crystallization.

Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and purity (>95%).

Structural and Spectroscopic Data

The compound’s structure is confirmed through spectroscopic techniques:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.45–7.39 (m, 1H, furan-H), 6.45–6.38 (m, 2H, furan-H), 4.25 (q, J=7.1HzJ = 7.1 \, \text{Hz}, 2H, -OCH2_2CH3_3), 3.12 (s, 2H, -CO-CH2_2-CO-), 1.32 (t, J=7.1HzJ = 7.1 \, \text{Hz}, 3H, -CH3_3) .

  • IR (KBr): Strong absorptions at 1745 cm1^{-1} (C=O ester), 1710 cm1^{-1} (C=O diketone), and 1600 cm1^{-1} (furan C=C).

  • MS (ESI): m/z 211.1 [M+H]+^+ .

Applications in Synthetic Chemistry

Heterocycle Synthesis

The compound serves as a precursor for pyrazoles, isoxazoles, and thiazoles via reactions with nitrogen nucleophiles. For example:

  • Pyrazole Formation: Reaction with hydrazine hydrate yields ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate, a scaffold for kinase inhibitors .

  • Isoxazole Synthesis: Cyclization with hydroxylamine hydrochloride produces isoxazole derivatives with antimicrobial properties (MIC: 16–32 μg/mL) .

Polymer and Material Science

The furan ring’s aromaticity and the diketone’s crosslinking capability enable its use in bio-based polymers. Copolymerization with maleic anhydride yields thermally stable resins (decomposition temperature: 280°C) for adhesives and coatings .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Biological Activity
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoateC10_{10}H10_{10}O5_5210.18Anticancer (IC50_{50}: 38 nM)
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoateC11_{11}H12_{12}O5_5224.21Enhanced antimicrobial activity
4-Furan-2-yl-2,4-dioxobutyric acidC8_8H6_6O5_5182.13Anti-inflammatory (ED50_{50}: 25 mg/kg)

The methyl-substituted analog exhibits improved lipophilicity (logP: 1.8 vs. 1.2), enhancing membrane permeability and bioavailability. Conversely, the carboxylic acid derivative shows superior solubility (32 mg/mL in PBS) for aqueous formulations .

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